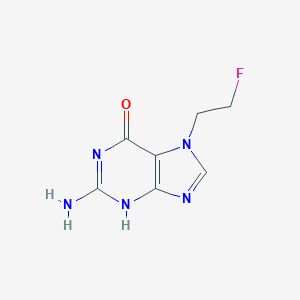

7-(2'-Fluoroethyl)guanine

Description

Structure

3D Structure

Properties

CAS No. |

125973-91-3 |

|---|---|

Molecular Formula |

C7H8FN5O |

Molecular Weight |

197.17 g/mol |

IUPAC Name |

2-amino-7-(2-fluoroethyl)-1H-purin-6-one |

InChI |

InChI=1S/C7H8FN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14) |

InChI Key |

GFUOKMKKHLGCAB-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1CCF)C(=O)NC(=N2)N |

Isomeric SMILES |

C1=NC2=C(N1CCF)C(=O)N=C(N2)N |

Canonical SMILES |

C1=NC2=C(N1CCF)C(=O)N=C(N2)N |

Synonyms |

7-(2'-fluoroethyl)guanine |

Origin of Product |

United States |

Mechanistic Pathways of 7 2 Fluoroethyl Guanine Formation and Transformation

Precursor Compounds and Electrophile Generation

The journey to 7-(2'-Fluoroethyl)guanine begins with the decomposition of precursor molecules, which generate highly reactive electrophilic species. These electrophiles are the key players in the subsequent alkylation of DNA.

Formation from N-(2-Fluoroethyl)-N'-cyclohexyl-N-nitrosourea

One of the primary precursors capable of generating the necessary electrophile for the formation of a fluoroethyl-guanine adduct is N-(2-Fluoroethyl)-N'-cyclohexyl-N-nitrosourea (FCNU). Research has demonstrated that DNA reacted with FCNU contains O6-(2-fluoroethyl)guanine. nih.gov This finding confirms that the initial step in the proposed mechanism of action for this class of compounds involves the transfer of a 2-fluoroethyl group to the guanine (B1146940) base. nih.gov The decomposition of FCNU under physiological conditions is a critical step that leads to the generation of the reactive species responsible for this alkylation. researchgate.net

Role of 2-Haloethylating Agents in Guanine Alkylation

More broadly, 2-haloethylating agents, a class of compounds that includes FCNU, are known for their ability to alkylate DNA. These agents function by generating electrophilic intermediates that react with nucleophilic sites on DNA bases. researchgate.netoncohemakey.com The nature of the halogen atom can influence the reactivity and the distribution of alkylated products. nih.gov For instance, the decomposition of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea results in the formation of 2-chloroethanol, acetaldehyde, vinyl chloride, and ethylene (B1197577), indicating complex degradation pathways that generate various reactive species. science.gov While both chloroethylating and fluoroethylating agents lead to the formation of haloethyl adducts on guanine, the specific properties of the halogen, such as its leaving group ability, can affect the subsequent reactions of the adduct. researchgate.net

Influence of Decomposition Pathways of Parent Compounds

The decomposition of parent nitrosoureas is not a singular event but rather a series of competing pathways that can be influenced by factors such as pH. researchgate.net For example, the decomposition of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) can proceed through different mechanisms depending on the pH, leading to different major products. researchgate.net These decomposition pathways ultimately dictate the nature and yield of the electrophilic species available to alkylate DNA. The structure of the nitrosourea (B86855) itself also significantly impacts the distribution of guanine derivatives formed. nih.gov This highlights the importance of understanding the chemistry of the parent compound to predict its biological activity.

DNA Alkylation Chemistry at the Guanine Moiety

Once the electrophile is generated, it interacts with the DNA molecule, with a notable preference for the guanine base. The specific site of alkylation on guanine is a key determinant of the ultimate biological consequences.

Specificity of Alkylation at the O6 Position of Guanine

A significant body of research points to the alkylation of the O6 position of guanine as a critical event. nih.govoncohemakey.commcgill.ca The formation of O6-(2-fluoroethyl)guanine has been directly observed after treating DNA with FCNU. nih.gov This initial O6-alkylation is considered a crucial first step in a proposed mechanism leading to DNA cross-linking. nih.gov The O6-alkylguanine adduct is not the final product but rather an intermediate that can undergo further reactions. Specifically, O6-(2-fluoroethyl)guanosine has been shown to hydrolyze to N1-(2-hydroxyethyl)guanosine, demonstrating an intramolecular rearrangement that is a necessary step for the formation of interstrand cross-links. nih.gov This rearrangement is a key feature that distinguishes the biological effects of haloethylating agents from simple methylating agents. nih.govuni-mainz.de

Intramolecular Rearrangements and Subsequent Adduct Formation

Following the initial alkylation of guanine at the O6 position by fluoroethylating agents, a series of intramolecular rearrangements occur, leading to the formation of highly reactive intermediates that can then form stable DNA adducts, including interstrand crosslinks.

Rearrangement of O6-(2-Fluoroethyl)guanine to N1,O6-Ethanoguanine

The initial product of DNA modification by certain fluoroethylating agents is O6-(2-Fluoroethyl)guanine. This adduct is not stable and undergoes a significant intramolecular rearrangement. The proposed mechanism involves the initial formation of O6-(2-fluoroethyl)guanine, which has been demonstrated in DNA treated with N-(2-fluoroethyl)-N'-cyclohexyl-N-nitrosourea. nih.gov This initial adduct is a precursor to a more complex and ultimately more cytotoxic lesion.

The key transformation is the intramolecular cyclization of O6-(2-Fluoroethyl)guanine to form a cyclic intermediate, N1,O6-ethanoguanine. nih.govacs.org This rearrangement is a critical step in the pathway to forming interstrand crosslinks. The hydrolysis of O6-(2-fluoroethyl)guanosine to N1-(2-hydroxyethyl)guanosine provides evidence for this necessary intramolecular rearrangement. nih.gov This process effectively transfers the electrophilic potential from the fluoroethyl group to the newly formed ethanoguanine ring system, setting the stage for subsequent reactions with other DNA bases.

| Precursor Adduct | Rearranged Intermediate | Key Transformation Feature |

| O6-(2-Fluoroethyl)guanine | N1,O6-Ethanoguanine | Intramolecular cyclization |

Formation of DNA Interstrand Crosslinks: The G-C Ethane (B1197151) Crosslink

The N1,O6-ethanoguanine intermediate is a highly reactive electrophile that can react with a nucleophilic site on an adjacent DNA strand, leading to the formation of a DNA interstrand crosslink (ICL). Specifically, this intermediate reacts with the N3 position of a cytosine residue on the complementary strand. nih.govnih.gov This reaction results in the formation of a stable 1-(N3-cytosinyl),-2-(N1-guaninyl)ethane crosslink, also known as the G-C ethane crosslink. acs.orgnih.gov

This crosslink covalently links the two strands of the DNA double helix, which is a highly cytotoxic lesion. acs.orgwikipedia.org The formation of this specific crosslink has been confirmed by the synthesis of 1-(3-cytosinyl),2-(1-guanyl)ethane from the reaction of O6-(2-fluoroethyl)guanosine with deoxycytidine. nih.gov The formation of ICLs is a slow process, with the precursor lesions being stable enough to allow for their formation over several hours following initial DNA damage. nih.gov

The formation of these crosslinks is a major contributor to the cytotoxic effects of agents that produce O6-(2-Fluoroethyl)guanine. acs.orgaacrjournals.org The repair protein O6-alkylguanine-DNA alkyltransferase (MGMT) can intercept the initial O6-(2-chloroethyl)guanine adduct, thereby preventing the subsequent rearrangement and crosslink formation. nih.govaacrjournals.org

| Intermediate Adduct | Reactant on Opposite Strand | Final Crosslink Product |

| N1,O6-Ethanoguanine | Cytosine (N3 position) | 1-(N3-cytosinyl),-2-(N1-guaninyl)ethane |

Dna Repair Mechanisms Governing 7 2 Fluoroethyl Guanine Lesions

O6-Alkylguanine-DNA Alkyltransferase (MGMT) Interactions

The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) plays a pivotal role in the defense against alkylating agents. nih.govuni-mainz.de Its primary function is to directly reverse alkylation damage at the O6 position of guanine (B1146940), a lesion that is both mutagenic and cytotoxic. mdpi.commdpi.com

O6-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT, is a key enzyme in the repair of O6-alkylguanine adducts. nih.gov The enzyme acts by transferring the alkyl group from the damaged guanine to a cysteine residue within its own active site in a stoichiometric and irreversible reaction. mdpi.comaacrjournals.org This process restores the integrity of the guanine base in the DNA but at the cost of inactivating the MGMT protein, which is then targeted for degradation. aacrjournals.orgunimedizin-mainz.de

Research has demonstrated that MGMT recognizes and repairs O6-(2-fluoroethyl)guanine in DNA. nih.gov The addition of rat liver O6-alkylguanine-DNA alkyltransferase to DNA containing O6-fluoroethylguanine accelerates the loss of this adduct, indicating an active repair process. nih.gov The ability of MGMT to repair this specific lesion is a critical factor in cellular resistance to fluoroethylating agents. uni-mainz.de

The rate of repair is a crucial determinant of the biological consequences of O6-(2-fluoroethyl)guanine formation. The slow conversion of O6-(2-fluoroethyl)guanine to the highly cytotoxic N1,O6-ethanoguanine intermediate provides a window of opportunity for MGMT to act. nih.gov In cells with proficient MGMT activity, the initial O6-(2-fluoroethyl)guanine lesion can be efficiently reversed before it progresses to form DNA interstrand cross-links. nih.govconsensus.app This selective repair in healthy tissues is a key principle behind the development of targeted cancer therapies. nih.gov

Table 1: Comparison of Repair Kinetics for Different O6-Alkylguanine Adducts by MGMT

| Adduct | Repair Rate by MGMT | Significance | Reference |

| O6-methylguanine (O6MeG) | Rapid | The primary lesion repaired by MGMT, preventing mutations. unimedizin-mainz.de | unimedizin-mainz.de |

| O6-(2-chloroethyl)guanine (O6ClEtG) | Rapidly evolves to N1,O6EtG, leading to DNA-MGMT cross-links in MGMT-proficient cells. nih.gov | Contributes to the toxicity of chloroethylating agents in healthy tissues. nih.gov | nih.gov |

| O6-(2-fluoroethyl)guanine (O6FEtG) | Slow conversion to N1,O6EtG allows for efficient repair by MGMT before cross-linking occurs. nih.gov | Provides a therapeutic window for selective killing of MGMT-deficient tumor cells. nih.gov | nih.gov |

The primary cytotoxic lesion arising from 7-(2'-Fluoroethyl)guanine is the DNA interstrand cross-link (ICL). nih.govwikipedia.org These ICLs are formed through a multi-step process that begins with the alkylation of DNA to form O6-(2-fluoroethyl)guanine. nih.gov This initial lesion then undergoes a slow intramolecular cyclization to form a reactive N1,O6-ethanoguanine intermediate, which subsequently reacts with the opposing cytosine base to create a covalent cross-link. nih.gov

The activity of MGMT is paramount in preventing the formation of these lethal cross-links. nih.gov By repairing the initial O6-(2-fluoroethyl)guanine adduct, MGMT effectively halts the cascade of events leading to ICL formation. nih.gov In MGMT-proficient cells, the rate of repair of O6-(2-fluoroethyl)guanine is significantly faster than the rate of its conversion to the cross-linking intermediate. nih.gov This kinetic advantage allows healthy cells to tolerate exposure to fluoroethylating agents, while MGMT-deficient tumor cells accumulate ICLs, leading to cell death. nih.govconsensus.app

Experimental evidence strongly supports this mechanism. Studies have shown that in the presence of MGMT, DNA duplexes containing fluoroethyl guanine show little to no cross-linking, whereas in the absence of MGMT, cross-linking becomes evident. acs.org Furthermore, the depletion of MGMT activity, for instance by treatment with O6-benzylguanine, dramatically increases the cytotoxicity of chloroethylating agents, highlighting the protective role of the enzyme. nih.gov In contrast to fluoroethylating agents, chloroethylating agents lead to the rapid formation of the N1,O6-ethanoguanine intermediate, resulting in the formation of not only DNA interstrand cross-links but also DNA-MGMT cross-links in healthy tissues, which are also thought to be toxic. nih.gov

Table 2: Effect of MGMT on DNA Lesions Induced by Haloethylating Agents

| Haloethylating Agent | Initial DNA Adduct | Fate in MGMT-Proficient Cells | Fate in MGMT-Deficient Cells | Reference |

| Fluoroethylating Agent (e.g., from KL-50) | O6-(2-fluoroethyl)guanine | Repair of O6FEtG by MGMT, preventing ICL formation. nih.gov | Slow conversion to N1,O6-ethanoguanine, leading to ICLs and cell death. nih.gov | nih.gov |

| Chloroethylating Agent (e.g., Lomustine) | O6-(2-chloroethyl)guanine | Rapid conversion to N1,O6-ethanoguanine, leading to DNA-MGMT cross-links and ICLs. nih.gov | Rapid conversion to N1,O6-ethanoguanine, leading to ICLs and cell death. nih.gov | nih.gov |

Alternative DNA Repair Pathways and Crosslink Processing

While MGMT is the primary defense against the initial O6-(2-fluoroethyl)guanine lesion, other DNA repair pathways are crucial for processing the subsequent, more complex DNA damage, particularly the interstrand cross-links.

Once a G-C ethane (B1197151) crosslink is formed, its repair is beyond the capacity of MGMT. The processing of these highly toxic lesions requires the coordinated action of multiple proteins in a complex pathway known as homology-directed repair (HDR). HDR is a high-fidelity repair mechanism that uses a homologous DNA sequence as a template to accurately restore the original DNA sequence.

The repair of ICLs is a challenging process for the cell and involves components of several DNA repair pathways, including nucleotide excision repair and Fanconi anemia pathways, ultimately leading to a substrate for HDR. The final step of accurately repairing the double-strand break generated during ICL processing relies on HDR. The hypersensitivity of cells deficient in HDR proteins, such as BRCA2, to cross-linking agents underscores the critical role of this pathway in repairing ICLs. justia.com

Base excision repair (BER) is a major pathway for the repair of small, non-helix-distorting base lesions, including many types of alkylated bases. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base by cleaving the N-glycosidic bond. This creates an apurinic/apyrimidinic (AP) site, which is then further processed by an AP endonuclease, a DNA polymerase, and a DNA ligase to restore the correct DNA sequence.

Nucleotide excision repair (NER) is a versatile DNA repair system that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions. mdpi.com The N1,O6-ethanoguanine intermediate and the final G-C interstrand cross-link are examples of such bulky adducts that can disrupt the normal DNA structure.

The NER pathway involves the recognition of the lesion, unwinding of the DNA around the damage, incision of the damaged strand on both sides of the lesion, removal of the oligonucleotide containing the damage, and synthesis of a new DNA strand using the undamaged strand as a template. While the primary pathway for ICL repair involves a combination of pathways including HDR, NER components are known to be involved in the initial recognition and processing of these complex lesions. In some contexts, alkyltransferase-like proteins can bind to O6-alkylguanine lesions and recruit NER components for their removal. mdpi.com The precise role and efficiency of NER in processing this compound-derived adducts, particularly in the context of other active repair pathways, is an area of ongoing investigation.

Mismatch Repair (MMR) System's Potential Involvement

The Mismatch Repair (MMR) system is a crucial cellular mechanism for maintaining genomic integrity by correcting nucleotide misincorporations that occur during DNA replication and recombination. nih.gov While direct evidence detailing the interaction between the MMR system and this compound lesions is not extensively documented, the well-established role of MMR in processing other alkylated guanine adducts provides a strong basis for postulating its potential involvement.

The MMR system's engagement with alkylated bases is not to directly repair the adduct itself, but rather to recognize the resulting mispairs that arise during DNA replication. uky.edu When a DNA polymerase encounters an alkylated guanine, such as O6-methylguanine (O6-meG), it can misincorporate a thymine (B56734) (T) instead of a cytosine (C) opposite the lesion. nih.gov This O6-meG:T mispair is then recognized by the MMR machinery, specifically the MSH2-MSH6 heterodimer (MutSα). pnas.org

This recognition triggers a cascade of events that, instead of leading to successful repair, can result in a futile cycle of repair attempts. nih.gov The MMR system excises the newly synthesized strand containing the mismatched thymine, but upon re-synthesis, the DNA polymerase may once again insert a thymine opposite the persistent O6-meG adduct. nih.gov These repeated cycles of abortive repair can lead to the formation of single-strand gaps and, ultimately, cytotoxic double-strand breaks (DSBs), which can trigger cell cycle arrest and apoptosis. nih.govcore.ac.uk

Given that this compound is an O-alkylguanine adduct, similar to O6-meG, it is plausible that it could also lead to mispairing during DNA replication, forming a substrate for the MMR system. The presence of the fluoroethyl group at the O6 position of guanine would likely disrupt the normal Watson-Crick base pairing, increasing the probability of misincorporation by DNA polymerases.

The involvement of the MMR system in the cellular response to alkylating agents is supported by the observation that cells deficient in MMR proteins exhibit increased tolerance to the cytotoxic effects of these agents. nih.govaacrjournals.org This tolerance arises because, in the absence of a functional MMR system, the mispairs resulting from alkylated bases are not recognized, and the cells evade the induction of futile repair cycles and subsequent cell death. uky.edu

The potential processing of this compound lesions by the MMR system is summarized in the table below, based on the established mechanism for other O6-alkylguanine adducts.

| Step | Process | Key Proteins Involved (in mammals) | Potential Outcome for this compound Lesions |

| 1. Lesion Formation | DNA is damaged by a fluoroethylating agent. | N/A | Formation of this compound adducts. |

| 2. Replication & Mispairing | During DNA replication, DNA polymerase encounters the this compound adduct. | DNA Polymerase | Misincorporation of thymine (T) opposite the this compound lesion, creating a mismatch. |

| 3. Mismatch Recognition | The MMR system identifies the mispaired base. | MSH2-MSH6 (MutSα) | Recognition of the this compound:T mismatch. |

| 4. Futile Repair Cycle | The MMR system attempts to repair the mismatch by excising the newly synthesized strand. | MLH1, PMS2, EXO1 | Repeated excision and re-synthesis, leading to persistent single-strand gaps. |

| 5. Cytotoxicity | Accumulation of DNA strand breaks triggers cell death pathways. | ATM, ATR, p53 | Induction of cell cycle arrest and apoptosis. |

Therefore, while direct experimental data on this compound is limited, the known mechanisms of MMR in response to analogous O6-alkylguanine adducts strongly suggest a potential role for the MMR system in mediating the cellular response to damage induced by this compound. The interaction would likely contribute to the cytotoxicity of agents that form this lesion in MMR-proficient cells.

Biological and Molecular Consequences of 7 2 Fluoroethyl Guanine Adducts

Genotoxic Potential of DNA Interstrand Crosslink Formation

A significant aspect of the genotoxicity of haloethylating agents is their ability to form DNA interstrand crosslinks (ICLs). ICLs are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, thereby preventing essential processes like transcription and replication that require strand separation. nih.govnih.gov

While the prompt focuses on 7-(2'-Fluoroethyl)guanine, research indicates that the formation of ICLs by fluoroethylating agents likely proceeds through an initial reaction at a different position on the guanine (B1146940) base. The proposed mechanism involves the formation of O6-(2-fluoroethyl)guanine as a critical intermediate. nih.gov This initial adduct then undergoes an intramolecular rearrangement. The process is thought to proceed as follows:

Initial alkylation of the O6 position of guanine by a 2-fluoroethyl group, forming O6-(2-fluoroethyl)guanine. nih.gov

This is followed by an intramolecular cyclization to create a reactive intermediate.

This intermediate then reacts with the N3 position of a cytosine residue on the opposite DNA strand, resulting in the formation of a 1-(N3-deoxycytidyl), 2-(N1-deoxyguanosinyl)-ethane crosslink. nih.govbiointerfaceresearch.com

The formation of O6-(2-fluoroethyl)guanosine and its subsequent hydrolysis to N1-(2-hydroxyethyl)guanosine provides strong evidence for the necessary intramolecular rearrangement step in this crosslinking pathway. nih.gov This crosslinking mechanism is a major contributor to the cytotoxic and antitumor effects of haloethylnitrosoureas. acs.orgnih.gov The formation of even a small number of ICLs can be lethal to a cell if not repaired. acs.org

| Identified DNA Adduct | Abbreviation |

|---|---|

| N7-(2-hydroxyethyl)guanine | N7-HEG |

| N7-(2-chloroethyl)guanine | N7-CEG |

| 1,2-(diguan-7-yl)ethane | DiG-Eth |

| N1-(2-hydroxyethyl)-2-deoxyguanosine | N1-HE-dG |

| 1-(N1-2-deoxyguanosinyl)-2-(N3-2-deoxycytidyl)ethane | G-C Crosslink |

| O6-(2-hydroxyethyl)-2-deoxyguanosine | O6-HE-dG |

| Phosphotriesters | - |

This table lists the various DNA adducts identified after reacting calf thymus DNA with 1-(2-Chloroethyl)-1-nitrosourea, a related haloethylating agent. The diversity of these adducts highlights the complex reactivity of such agents with DNA. nih.gov

Modulation of Cellular Processes by Specific DNA Adducts

The formation of this compound and related adducts can significantly modulate various cellular processes, primarily through the activation of DNA damage sensing and repair pathways.

Biomarkers of Exposure: N7-guanine adducts are often used as biomarkers to confirm exposure to a genotoxic agent and to quantify the molecular dose delivered to a target tissue. researchgate.netnih.gov Their relative abundance makes them detectable even at low exposure levels.

DNA Repair Pathways: The persistence of 7-FEG in the genome is determined by the interplay between its chemical stability and the efficiency of cellular DNA repair mechanisms. The primary pathway for the removal of N7-alkylguanine adducts is base excision repair (BER). However, the efficiency of repair can vary depending on the specific adduct and the cellular context. nih.gov The resistance of some tumor cells to alkylating agents has been linked to enhanced DNA repair capacity. nih.gov

Cell Cycle Arrest and Apoptosis: The presence of significant DNA damage, including adducts and ICLs, can trigger cell cycle checkpoints. This provides time for the cell to repair the damage. If the damage is too extensive to be repaired, the cell may be directed towards programmed cell death, or apoptosis. The cytotoxicity of agents that form these adducts is largely dependent on the induction of apoptosis following the failure to repair lethal crosslinks. acs.org

Methodological Approaches in 7 2 Fluoroethyl Guanine Research

Synthesis and Derivatization for Academic Studies

The ability to synthesize 7-(2'-fluoroethyl)guanine and its derivatives is fundamental to conducting in-depth research. These synthetic compounds serve as standards for analytical detection, and as tools to probe biological mechanisms.

Synthetic Methodologies for this compound

The synthesis of this compound is often achieved through the alkylation of guanine (B1146940) or its derivatives. One common method involves the reaction of a protected guanine species with a suitable fluoroethylating agent. For instance, 6-benzyloxy-9H-purin-2-ylamine can be alkylated with 1-bromo-2-fluoroethane (B107303) to yield 6-benzyloxy-7-(2-fluoroethyl)-7H-purin-2-yl-amine, a precursor that can be subsequently converted to this compound. uni-mainz.de Another approach involves the reaction of purine (B94841) with tetrakis(trifluoromethyl)-1,3-dithietane, which can lead to the formation of 7- and 9-(hexafluoroisopropyl)purine derivatives. beilstein-journals.org

The choice of solvent and reaction conditions is critical for directing the alkylation to the desired N7 position of the guanine ring. The amphoteric nature of guanine derivatives can present challenges in synthesis, often necessitating the use of protecting groups to achieve regioselectivity and improve solubility in nonpolar solvents. acs.org

Preparation of Labeled and Deuterated Analogues for Mechanistic Insight

To investigate the mechanisms of formation and repair of this compound, isotopically labeled analogues are indispensable. Deuterium-labeled compounds, in particular, are instrumental in mass spectrometry-based studies to elucidate reaction pathways.

For example, the reaction of 1,3-bis(2-fluoroethyl)-1-nitrosourea (BFNU) labeled with deuterium (B1214612) (BFNU-d4) with deoxyguanosine allows for the unambiguous identification of the resulting adducts, including deuterated this compound, by HPLC-tandem mass spectrometry. nih.gov This technique helps to discriminate between different proposed mechanisms of DNA modification. uliege.be

The synthesis of radiolabeled analogues, such as those containing ¹⁸F, is also a valuable strategy, particularly for in vivo imaging studies. For instance, 6-benzyloxy-7-(2-[¹⁸F]fluoroethyl)-7H-purin-2-yl-amine has been synthesized by alkylating 6-benzyloxy-9H-purin-2-ylamine with 1-[¹⁸F]fluoro-2-tosylethane. uni-mainz.de These radiotracers can be used to quantify the levels of DNA repair enzymes in tumor tissues.

Synthesis of Related Guanine and Nucleoside Derivatives

The synthesis of a variety of related guanine and nucleoside derivatives provides a broader understanding of structure-activity relationships and the effects of modifications on the purine ring and sugar moiety.

Researchers have synthesized various acyclic guanine nucleosides, such as 9-(2-hydroxyethoxymethyl)guanine (acyclovir), which are important antiviral agents. google.com The synthesis of fluorinated nucleosides, such as 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides and 3'-fluoro-3'-deoxyguanosine, has also been a focus of research. psu.eduacs.org These studies often involve multi-step synthetic routes with protection and deprotection strategies to achieve the desired stereochemistry and regiochemistry. psu.edu

Furthermore, the synthesis of derivatives with modifications at other positions of the guanine base, such as 8-aminoguanine (B17156) derivatives, has been explored to develop inhibitors of enzymes like purine nucleoside phosphorylase. nih.gov The introduction of different functional groups allows for the investigation of their influence on biological activity and enzyme binding.

Analytical Techniques for Adduct Detection and Characterization

The accurate detection and characterization of this compound in biological samples are critical for assessing its role in genotoxicity and as a biomarker of exposure to certain agents.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Applications

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful and widely used technique for the analysis of this compound and its derivatives. nih.govresearchgate.net This combination offers high sensitivity and specificity, allowing for the separation and identification of adducts from complex biological matrices.

In a typical HPLC-MS/MS setup, the effluent from the HPLC column is introduced into the mass spectrometer, where the molecules are ionized and fragmented. nih.gov The resulting mass spectra provide structural information that allows for the unambiguous identification of the adducts. nih.gov This method has been successfully used to characterize the reaction products of BFNU with deoxyguanosine, providing evidence for the formation of various 7-(2'-haloethyl)guanine derivatives. nih.gov

Reversed-phase HPLC is a common mode of separation, often using columns like C18. acs.orghelixchrom.comresearchgate.net The choice of mobile phase is crucial for achieving good separation of the analytes. helixchrom.comresearchgate.net

Table 1: HPLC Methods for Guanine Derivative Analysis

| Compound | Column | Mobile Phase | Detection | Reference |

| Guanosine | Amaze HD | Acetonitrile, 10 mM Ammonium Acetate pH 5 | UV 255 nm | helixchrom.com |

| Adenine, Guanine, Hypoxanthine, Xanthine | Agilent TC-C18 (2) | 0.02 M KH₂PO₄ (pH 4.0) | VWD | researchgate.net |

| Purines and Pyrimidines | HP-5 | - | GC-FID | researchgate.net |

| 2′-α-fluoro-2′-β-C-(fluoromethyl) purine nucleoside phosphoramidate (B1195095) prodrug | Waters SunFire C18 | 0.1% H₃PO₄ in water, Acetonitrile | UV 260 nm | acs.org |

This table is for illustrative purposes and may not be exhaustive.

Spectrophotometric and Other Chromatographic Methods

While HPLC-MS is the gold standard, other analytical techniques also play a role in the study of this compound. Spectrophotometry, particularly UV spectrophotometry, can be used for the detection and quantification of guanine derivatives, although it is less specific than MS. nih.gov

Thin-layer chromatography (TLC) has been used in combination with HPLC for the separation of ⁷-methylguanine and 7-(2-hydroxyethyl)guanine adducts after ³²P-postlabeling. nih.gov This combined approach allows for the determination of the levels of these adducts in human white blood cells and lymphocytes. nih.gov

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) has also been employed for the determination of related adducts like 7-(2-hydroxyethyl)guanine, which serves as a parameter for the genotoxicity of ethylene (B1197577) oxide. nih.gov

In Vitro Cellular and Biochemical Assay Systems

Methodological approaches in the study of this compound and related compounds rely on a variety of in vitro cellular and biochemical assays. These systems are crucial for understanding the molecule's interaction with DNA, its subsequent processing by cellular repair machinery, and the resulting biological consequences in research models.

DNA-Compound Interaction Assays

Research into this compound and its precursors often begins with assays designed to characterize its direct interaction with DNA. These methods aim to elucidate the mechanisms of DNA alkylation and the formation of covalent adducts.

A primary focus of these assays is to understand the formation of DNA lesions. For instance, studies on related chloroethylating agents demonstrate that they alkylate the O6 position of guanine moieties within DNA. This initial alkylation can lead to subsequent intramolecular reactions. One study identified the formation of 7-(2-hydroxyethyl)guanine after incubating a chloroethylating agent with calf thymus DNA. nih.gov This product is believed to form through an initial O6-guanine chloroethylation, which is followed by an intramolecular alkylation at the N7 position of the same guanine base and subsequent hydrolysis. nih.gov

The structure of DNA significantly influences the reactivity of these adducts. The reaction of O6-(2-fluoroethyl)guanine with a nearby cytosine base to form a DNA interstrand cross-link is a critical event. Research has shown that this cross-linking reaction is approximately 80-fold faster when it occurs within the double-stranded DNA helix compared to the equivalent reaction between the free nucleosides in solution. acs.org This highlights the template effect of DNA in promoting the formation of cytotoxic lesions.

Modern biophysical techniques are also employed to study the kinetics and structural details of these interactions in real-time. nih.gov Methods like Fluorescence Resonance Energy Transfer (FRET) can provide structural and kinetic information about the binding of compounds to DNA and any resulting conformational changes. nih.gov Mass photometry is another advanced, label-free technique used to measure the mass of protein-DNA complexes in solution, allowing researchers to dissect the stepwise assembly of repair complexes at sites of DNA damage. refeyn.com

Table 1: Influence of DNA Structure on Cross-Link Formation

| Parameter | Observation | Significance | Citation |

|---|---|---|---|

| Reaction Environment | O6-(2-fluoroethyl)guanine reaction with cytosine | Comparison of reaction rates | acs.org |

| In DNA Helix | ~80-fold faster reaction rate | Demonstrates the templating effect of the DNA double helix in facilitating the formation of interstrand cross-links. | acs.org |

| In Free Solution (DMSO) | Baseline reaction rate | Provides a reference for quantifying the catalytic effect of the DNA structure. | acs.org |

Enzyme Activity Assays for DNA Repair Proteins

The cellular response to DNA damage induced by fluoroethylating agents is heavily dependent on the activity of DNA repair proteins. A key enzyme in this process is O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as O⁶-methylguanine-DNA methyltransferase (MGMT). nih.govacs.org Assays to measure the activity of this enzyme are critical for understanding cellular resistance mechanisms.

A common method to quantify AGT/MGMT activity involves incubating cell extracts with a DNA substrate containing a radiolabeled alkylguanine, such as [³H]-O⁶-methylguanine. acs.org The enzyme repairs this lesion by transferring the alkyl group from the DNA to one of its own cysteine residues. acs.org The activity of AGT is then determined by measuring the decrease in radioactivity associated with the DNA substrate over time. acs.org This type of assay can be used to evaluate the ability of compounds, including derivatives of this compound, to inactivate the enzyme.

Studies have synthesized and evaluated derivatives such as 6-benzyloxy-7-(2-fluoroethyl)-7H-purin-2-yl-amine to probe MGMT activity. In vitro evaluations demonstrated that both the 7- and 9-substituted isomers of this compound exhibited an affinity for MGMT, indicating their potential as inhibitors. nih.gov The resistance of tumor cells to chloroethylating agents is directly linked to cellular MGMT levels; cells with higher MGMT expression can more effectively repair the initial O6-alkylguanine adduct before it can form a cytotoxic interstrand cross-link. nih.gov This repair activity is a crucial determinant of cellular sensitivity. acs.orgnih.gov

Table 2: In Vitro Affinity of Guanine Derivatives for MGMT

| Compound | Measured Affinity (IC₅₀) | Assay Context | Citation |

|---|---|---|---|

| 6-benzyloxy-9-(2-fluoroethyl)-9H-purin-2-yl-amine | 1.8 µM | In vitro evaluation of MGMT inhibition | nih.gov |

| 6-benzyloxy-7-(2-fluoroethyl)-7H-purin-2-yl-amine | 1.8 µM | In vitro evaluation of MGMT inhibition | nih.gov |

Advanced Research Perspectives and Future Directions

Structural Biology Investigations of Adducted DNA and Repair Complexes

The formation of 7-(2'-Fluoroethyl)guanine in DNA introduces a significant lesion that can disrupt normal cellular processes. Understanding the three-dimensional structure of DNA containing this adduct and how it is recognized by DNA repair machinery is crucial for elucidating its biological consequences.

Conformational Analysis of DNA Containing this compound Lesions

The introduction of a 2'-fluoroethyl group at the N7 position of guanine (B1146940) can induce localized conformational changes in the DNA double helix. nih.gov The N7 position is located in the major groove of B-form DNA and is not directly involved in Watson-Crick base pairing. nih.govpressbooks.pub However, the presence of the bulky and electronegative fluoroethyl group can alter the local helical parameters, such as base pair stacking, propeller twist, and groove dimensions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the solution-state structure and dynamics of nucleic acids. nih.govbeilstein-journals.org 19F NMR, in particular, is highly sensitive to the local chemical environment of the fluorine atom, making it an excellent probe for monitoring conformational changes in DNA upon formation of the this compound adduct. beilstein-journals.orguni-konstanz.de Studies on similar 2'-O-modified oligonucleotides, such as those with 2'-fluoroethyl (FET) modifications, have demonstrated that such alterations can influence duplex stability. oup.com For instance, the FET modification has been shown to stabilize DNA:RNA duplexes. oup.com While these studies focus on modifications at the 2'-position of the sugar, they highlight the impact that fluorinated moieties can have on nucleic acid structure.

X-ray crystallography provides high-resolution static pictures of molecules and can be employed to determine the precise atomic coordinates of a DNA duplex containing a this compound lesion. nih.gov Such structures would reveal detailed information about the orientation of the fluoroethyl group within the major groove and its interactions with neighboring base pairs and the phosphate (B84403) backbone.

Table 1: Techniques for Conformational Analysis of this compound DNA Lesions

| Technique | Information Provided | Key Advantages |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solution-state structure, dynamics, and conformational equilibria of the adducted DNA. nih.govbeilstein-journals.org | Provides information on dynamic processes and is suitable for studying molecules in a more native-like environment. 19F NMR offers a specific probe for the adduct. beilstein-journals.orguni-konstanz.de |

| X-ray Crystallography | High-resolution, three-dimensional atomic structure of the adducted DNA. nih.gov | Offers detailed static snapshots of molecular architecture, revealing precise bond angles and distances. |

| Circular Dichroism (CD) Spectroscopy | Global conformational changes in the DNA helix (e.g., B-form to Z-form transitions). researchgate.net | Sensitive to overall helical structure and can be used to rapidly assess the impact of the adduct on DNA conformation. |

Insights into Protein-DNA Recognition of Adducted Sites

The recognition of DNA lesions by repair proteins is the first critical step in maintaining genome integrity. nyu.edu The structural perturbations caused by the this compound adduct serve as signals for the DNA repair machinery. nyu.edu The process of protein-DNA recognition can involve both "direct readout," where specific amino acid residues interact with the altered base, and "indirect readout," where the protein recognizes the conformational changes in the DNA backbone. rcsb.org

DNA repair enzymes, such as those involved in the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways, are responsible for identifying and removing a wide variety of DNA lesions. nyu.edunih.gov The bulky nature of the this compound adduct suggests that it might be a substrate for the NER pathway, which specializes in removing helix-distorting lesions. nyu.edunih.gov The initial damage recognition step in eukaryotic GG-NER is carried out by the XPC-RAD23B complex, which identifies distortions in the DNA structure. nih.gov

Structural biology techniques can be used to visualize the interaction between a DNA repair protein and a DNA duplex containing the this compound adduct. These studies can reveal the specific amino acid residues that make contact with the adduct and the surrounding DNA, as well as any conformational changes that occur in both the protein and the DNA upon binding. For example, studies on other bulky DNA adducts have shown that the damaged base may be flipped out of the DNA helix and into the active site of the repair enzyme.

Computational Modeling and Simulation of Molecular Interactions

Computational approaches provide a powerful complement to experimental studies by offering detailed insights into the dynamic behavior and energetic landscapes of molecular systems. nih.gov Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can be used to investigate the interactions of this compound with DNA and repair proteins at an atomic level. nih.govrutgers.edu

MD simulations can model the conformational dynamics of DNA containing the this compound lesion over time, revealing how the adduct affects the flexibility and stability of the double helix. nih.gov These simulations can also be used to study the process of a DNA repair protein binding to the adducted DNA, providing a dynamic view of the recognition process.

Quantum chemical studies can be employed to investigate the electronic structure and reactivity of the this compound adduct. confex.comnih.gov These calculations can help to understand the stability of the adduct and the mechanism of its formation. Combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly useful for studying enzymatic reactions, where the active site is treated with a high level of quantum theory while the rest of the protein and solvent are modeled using classical mechanics. rutgers.edumdpi.com This approach can be used to elucidate the catalytic mechanism of a DNA repair enzyme excising the this compound lesion.

Table 2: Computational Approaches for Studying this compound

| Method | Application | Insights Gained |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of DNA containing the adduct and its interaction with repair proteins. nih.gov | Conformational flexibility, solvent interactions, and the pathway of protein-DNA binding. |

| Quantum Mechanics (QM) Calculations | Investigating the electronic properties and reactivity of the adduct. confex.comnih.gov | Adduct stability, reaction mechanisms, and charge distribution. |

| QM/MM Simulations | Modeling enzymatic repair of the adduct. rutgers.edumdpi.com | Detailed mechanism of the chemical steps involved in lesion removal by a DNA repair enzyme. |

Unraveling Complex Biochemical Pathways in Response to Fluoroethylation

The introduction of this compound into the genome triggers a complex network of cellular responses aimed at mitigating the potential for mutagenesis and cell death. rndsystems.com This DNA damage response (DDR) involves a coordinated series of events, including cell cycle checkpoint activation, transcriptional reprogramming, and the induction of DNA repair pathways. rndsystems.comnih.gov

When DNA damage occurs, sensor proteins detect the lesion and initiate signaling cascades that activate transducer kinases such as ATM and ATR. rndsystems.com These kinases, in turn, phosphorylate a host of downstream effector proteins that orchestrate the cellular response. rndsystems.comnih.gov This can lead to a temporary halt in the cell cycle, providing time for the cell to repair the damage before it is permanently fixed during DNA replication. rndsystems.com

The specific biochemical pathways activated in response to this compound are likely to depend on the extent of the damage and the cell type. The Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways are the primary mechanisms for removing alkylated bases and bulky adducts, respectively. nih.gov Mismatch repair (MMR) may also play a role if the lesion leads to mispairing during replication. nih.gov If the damage is too extensive to be repaired, the cell may undergo apoptosis, or programmed cell death, to prevent the propagation of potentially harmful mutations. rndsystems.com

Understanding the intricate signaling networks and repair pathways that respond to fluoroethylation damage is crucial for predicting the biological outcome of exposure to agents that form this compound.

Q & A

Q. What analytical methods are recommended for detecting 7-(2'-Fluoroethyl)guanine in DNA samples?

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for detecting alkylated guanine adducts like this compound. This method combines high sensitivity with specificity, enabling quantification at femtomolar levels. Isotope dilution techniques, using deuterated or ¹⁵N-labeled internal standards, improve accuracy by correcting for matrix effects and recovery losses . For example, background adduct levels in control samples (e.g., calf thymus DNA) must be subtracted to avoid overestimation, as demonstrated in studies quantifying 7-CEGua .

Q. How does this compound form endogenously, and what are its primary sources?

Endogenous formation is linked to metabolic nitrosation and lipid peroxidation. For instance, nitrosated glycine derivatives or exposure to acrylonitrile metabolites can generate reactive intermediates like diazonium ions, which alkylate guanine at the N7 position. Similar pathways are observed for structurally related adducts such as 7-CEGua, formed via carboxyethyl diazonium ions derived from MNPA (methylnitrosaminopropionaldehyde) . Dietary factors (e.g., red meat consumption) and inflammatory processes may exacerbate adduct formation by increasing oxidative stress .

Advanced Research Questions

Q. What are the challenges in quantifying this compound adducts, and how can they be mitigated?

Key challenges include:

- Background interference : Endogenous adducts (e.g., 7-(2-oxoethyl)guanine) and artifact formation during DNA extraction must be controlled using isotopically labeled standards and stringent sample preparation protocols .

- Low abundance : Adducts like this compound may occur at levels <1 adduct per 10⁷ nucleotides. Enrichment strategies, such as immunoaffinity columns or anion-exchange chromatography, enhance detection limits .

- Matrix effects : Tissue-specific differences in DNA repair efficiency (e.g., liver vs. brain) require normalization to total DNA content or parallel measurement of repair enzyme activity .

Q. How does the mutagenic potential of this compound compare to other alkylated guanine adducts?

Unlike promutagenic etheno adducts (e.g., N²,3-ethenoguanine), 7-alkylguanine adducts are rapidly repaired via base excision or depurination. For example, 7-(2-oxoethyl)guanine has a half-life of ~62 hours in hepatic DNA, while N²,3-ethenoguanine persists for >30 days . Although this compound is less mutagenic, its accumulation in repair-deficient systems (e.g., O⁶-alkylguanine-DNA alkyltransferase knockout models) may indirectly drive genomic instability .

Data Contradiction and Experimental Design

Q. How can researchers reconcile discrepancies in reported adduct levels across studies?

Discrepancies often arise from:

- Methodological variability : LC-MS/MS vs. ³²P-postlabeling assays differ in sensitivity and specificity. Cross-validation using multiple techniques is recommended .

- Biological variability : Tissue-specific repair rates and interindividual differences in metabolism (e.g., CYP450 activity) affect adduct accumulation. Stratifying data by demographic factors (e.g., smoking status) clarifies trends .

- Sample handling : Artifactual adduct formation during DNA hydrolysis can be minimized by optimizing pH and temperature .

Q. What controls are essential when studying this compound formation in vitro?

- Negative controls : Use unexposed DNA (e.g., synthetic oligonucleotides) to establish baseline adduct levels .

- Positive controls : Spike samples with synthetic this compound to validate recovery rates .

- Repair enzyme inhibitors : Include inhibitors like methoxyamine (for base excision repair) to assess repair kinetics .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.